N'-Nitrosoanabasine: A Technical Guide on Chemical Properties, Structure, and Biological Significance
N'-Nitrosoanabasine: A Technical Guide on Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the nitrosation of the minor tobacco alkaloid anabasine (B190304).[1] As a member of the nitrosamine class of compounds, NAB is of significant interest to the scientific community due to its carcinogenic potential.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological implications of NAB, with a focus on its metabolic activation and role in carcinogenesis. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of key biological pathways and experimental workflows.
Chemical Properties and Structure
N'-Nitrosoanabasine is a heterocyclic compound characterized by a pyridine (B92270) ring linked to a nitrosated piperidine (B6355638) ring. Its chemical identity and core properties are summarized in the tables below.
Identification
| Property | Value |
| IUPAC Name | 3-(1-nitroso-2-piperidinyl)pyridine[5] |
| Synonyms | (R,S)-N'-Nitrosoanabasine, NAB, 1-Nitroso-2-(3-pyridyl)piperidine[5][6] |
| CAS Number | 37620-20-5 (for the racemic mixture)[5] |
| Molecular Formula | C₁₀H₁₃N₃O[5][6][7] |
| Molecular Weight | 191.23 g/mol [6][7] |
| Chemical Structure | A pyridine ring attached at the 3-position to the 2-position of a piperidine ring, with a nitroso group attached to the nitrogen atom of the piperidine ring. |
Physicochemical Properties
| Property | Value |
| Appearance | Low-melting solid[5] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL). Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL).[5] |
| Boiling Point | 165-170 °C at 3 Torr[8] |
| Storage Temperature | -20°C[8] |
Biological Activity and Significance
N'-Nitrosoanabasine is recognized as a mutagenic metabolite and a carcinogen.[7] Its biological effects are primarily linked to its metabolic activation into reactive species that can interact with cellular macromolecules, including DNA.
Carcinogenicity
Animal studies have demonstrated the carcinogenic potential of NAB. In rats, oral administration of NAB has been shown to induce esophageal tumors.[2][4] Compared to the potent esophageal carcinogen 1,4-dinitrosopiperazine (B30178) (DNPI) and the moderately active N'-Nitrosonornicotine (NNN), NAB is considered a weak carcinogen in this model.[2] In mice, NAB is carcinogenic, while it is not considered carcinogenic in hamsters.[5] The International Agency for Research on Cancer (IARC) has classified N'-Nitrosoanabasine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans.
Metabolic Activation
The carcinogenicity of NAB is dependent on its metabolic activation, primarily mediated by Cytochrome P450 (CYP) enzymes. In vitro studies have indicated that human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 are involved in the metabolism of NAB. This metabolic process involves hydroxylation at the carbon atoms adjacent to the nitroso group (α-hydroxylation), leading to the formation of unstable intermediates that can ultimately generate DNA-reactive species.
The following diagram illustrates the proposed metabolic activation pathway of N'-Nitrosoanabasine.
Caption: Proposed metabolic activation pathway of N'-Nitrosoanabasine (NAB) leading to carcinogenesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of N'-Nitrosoanabasine, as well as a workflow for assessing its carcinogenicity in vivo.
Synthesis and Purification of N'-Nitrosoanabasine
The synthesis of N'-Nitrosoanabasine is typically achieved through the nitrosation of its precursor, anabasine.
Materials:
-
Anabasine
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Protocol:
-
Dissolve anabasine in a suitable acidic aqueous solution (e.g., dilute HCl) in a round-bottom flask, and cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled anabasine solution with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude N'-Nitrosoanabasine.
-
Purify the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent, to yield pure N'-Nitrosoanabasine.
Analysis of N'-Nitrosoanabasine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of NAB in various matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to achieve separation from other components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NAB: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation and tuning)
-
Internal Standard (e.g., NAB-d4): Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
In Vivo Carcinogenicity Assessment Workflow
The following diagram outlines a typical workflow for assessing the carcinogenicity of N'-Nitrosoanabasine in a rodent model.
Caption: A generalized workflow for conducting an in vivo carcinogenicity study of N'-Nitrosoanabasine.
Conclusion
N'-Nitrosoanabasine remains a compound of significant toxicological interest due to its presence in tobacco products and its demonstrated carcinogenicity in animal models. Understanding its chemical properties, metabolic activation pathways, and the methodologies for its study are crucial for ongoing research in tobacco carcinogenesis, cancer prevention, and the development of potential regulatory strategies. This technical guide provides a foundational resource for professionals engaged in these critical areas of research.
References
- 1. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE CARCINOGENICITY OF NITROSOANABASINE, A POSSIBLE CONSTITUENT OF TOBACCO SMOKE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. osti.gov [osti.gov]
- 6. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
